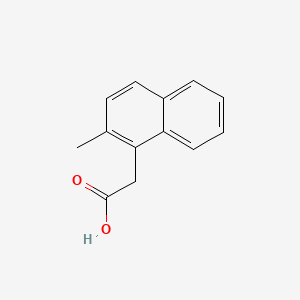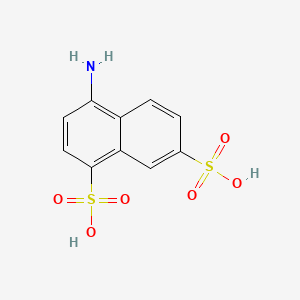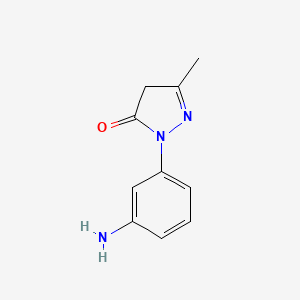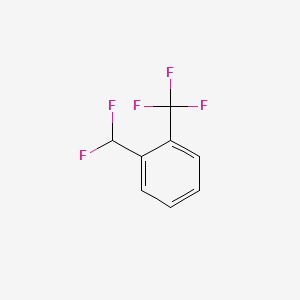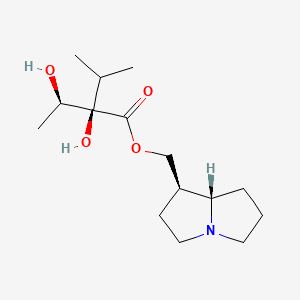
Coromandaline
説明
Coromandeline is a naturally occurring alkaloid found in the root of the Coromandel plant (Justicia adhatoda). It has been used in traditional medicine for centuries and has recently gained attention for its potential therapeutic benefits. Coromandeline is a non-selective agonist of the muscarinic acetylcholine receptors and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
科学的研究の応用
Molecular Epidemiology and Disease Control
Coromandaline may have potential applications in molecular epidemiology, particularly in the investigation of pathogen transmission and diversity. The development of molecular epidemiology for infectious diseases, as discussed in the Strengthening the Reporting of Molecular Epidemiology for Infectious Diseases (STROME-ID) initiative, emphasizes the importance of molecular data in understanding pathogen biology. This compound could be relevant in this context for its potential roles in pathogen identification or interaction with host cells, aiding in disease control and understanding infection mechanisms (Field et al., 2014).
Genetic and Cellular Research
Literature mining for connections between drugs, genes, and diseases suggests that this compound might be involved in complex interactions at the genetic and cellular levels. Tools like CoPub Discovery, which mines literature for new relationships between biomedical concepts, could potentially identify unknown connections involving this compound, offering insights into its role in cellular processes or disease mechanisms (Frijters et al., 2010).
Drug Development and Disease Treatment
Studies on metal ion complexes with naturally occurring compounds have shown that such complexes can be more effective in treating a range of diseases, from diabetes to certain infections and cancers. This compound's structure and properties could be explored for similar complexation, potentially leading to new therapeutic applications or enhancing its efficacy in disease treatment (Grazul & Budzisz, 2009).
Cancer Research and Therapy
The role of specific cell populations in cancer progression, like CD10+ stromal cells in breast cancer, is a significant area of research. Investigating this compound's effects on such cell populations could provide insights into its potential as a cancer therapeutic agent or its use in cancer research, particularly in understanding tumor-stroma interactions and cancer cell behavior (Desmedt et al., 2012).
Synthetic Biology and Co-culture Systems
The application of this compound in synthetic biology and co-culture systems could be explored, especially in studies focusing on cell-cell interactions and the development of multi-species cell consortia. Such research could reveal how this compound influences interactions between different cell types or impacts synthetic ecological systems (Goers et al., 2014).
特性
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-UKTARXLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68473-86-9 | |
| Record name | Coromandaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COROMANDALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83O0704DF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

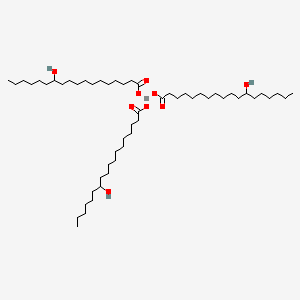


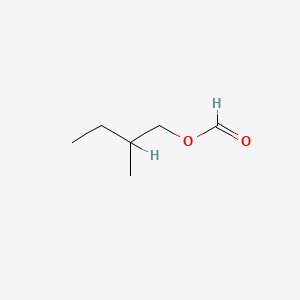


![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)

